Cycloserine diketopiperazine
Description
Historical Context and Significance of Diketopiperazines in Chemical Biology
Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids. rsc.org Their history in scientific literature dates back to the early 20th century, with the first X-ray crystallography characterization of a peptide bond being that of the parent compound, 2,5-diketopiperazine, in 1938. researchgate.net
Historically, DKPs were often identified as degradation products during peptide synthesis or as metabolites in fermentation broths and various food products. researchgate.net However, their significance in chemical biology has grown substantially with the discovery of their widespread natural occurrence and potent biological activities. DKPs are synthesized by a vast array of organisms, including bacteria, fungi, marine microorganisms, and even mammals. rsc.org
The rigid, six-membered ring structure of DKPs provides a conformationally constrained scaffold that can be decorated with various functional groups. rsc.orgmdpi.com This structural rigidity, combined with the potential for stereochemical diversity, allows them to bind to a wide range of biological receptors with high affinity, leading to a broad spectrum of biological activities. researchgate.net These activities include antimicrobial, antiviral, antitumor, and neuroprotective effects. rsc.orgmdpi.comacs.org This has inspired medicinal chemists to utilize the DKP scaffold to design peptidomimetics, aiming to overcome the inherent limitations of linear peptides, such as poor metabolic stability and bioavailability. rsc.org
Current Academic Research Landscape of Cycloserine Diketopiperazine
This compound, also known as 3,6-bis[(aminooxy)methyl]-2,5-piperazinedione, is a dimer that can form from the antibiotic D-cycloserine, particularly under alkaline conditions. cymitquimica.compnas.org Initially considered an impurity in pharmaceutical preparations of cycloserine, recent academic research has shifted towards understanding its intrinsic chemical and biological properties. cymitquimica.comuni-marburg.de
Current research on this compound is multifaceted and primarily focuses on the following areas:
Formation and Characterization: Studies have investigated the spontaneous dimerization of cycloserine to its diketopiperazine form. nih.gov This transformation is influenced by factors such as pH and the solvent used. pnas.orgmdpi.com For instance, high alkaline pH is known to promote the dimerization. pnas.org Researchers have employed various analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to characterize the structure of this compound. rsc.orgnih.govgre.ac.uk
Interaction with Biomolecules: A significant area of investigation is the interaction of this compound with biological targets, particularly enzymes. Research has shown that it can react with α-ketoacids, such as pyruvate (B1213749), to form stable oximes. nih.gov This reactivity is attributed to the diketopiperazine itself rather than the parent cycloserine molecule. nih.gov
Enzyme Inhibition: While D-cycloserine is a known inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like alanine (B10760859) racemase, recent studies have revealed a more complex picture involving its dimer. acs.orgresearchgate.net Research on the PLP-dependent enzyme ForI, involved in formycin biosynthesis, has shown the formation of novel PMP–diketopiperazine derivatives upon incubation with both D- and L-cycloserine. rsc.orgnih.gov This suggests a chemical diversity in the mechanism of cycloserine inhibition that may involve the diketopiperazine form. rsc.orgnih.gov
Biological Activity: Beyond its role as a precursor or an adduct, this compound is being explored for its own biological activities. It has been noted for its potential antibiotic properties and has been studied for its use in treating tuberculosis and other bacterial infections. cymitquimica.com Additionally, some research points towards potential neuroactive properties, sparking interest in its pharmacological investigation. cymitquimica.com
The ongoing research highlights that this compound is more than just a simple derivative or impurity. Its unique reactivity and potential biological functions are establishing it as a distinct chemical entity worthy of further investigation in the fields of medicinal chemistry and chemical biology.
Compound Information
| Compound Name | Synonyms |
| This compound | 3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione; 2,5-Piperazinedione, 3,6-bis((aminooxy)methyl)-; NSC 119130 |
| D-cycloserine | (R)-4-amino-3-isoxazolidinone |
| L-cycloserine | (S)-4-amino-3-isoxazolidinone |
| Pyridoxal 5'-phosphate | PLP |
| Pyruvate | 2-oxopropanoate |
| ForI | PLP-dependent aminotransferase |
Research Findings on this compound
| Research Focus | Key Findings | References |
| Formation | Forms from the dimerization of cycloserine, particularly at high alkaline pH. | pnas.org |
| Chemical Reactivity | Reacts rapidly with pyruvate to form a stable oxime. | nih.gov |
| Enzyme Interaction | Forms novel PMP–diketopiperazine derivatives with the PLP-dependent enzyme ForI. | rsc.orgnih.gov |
| Biological Potential | Exhibits notable biological activity, including as an antibiotic, and may have neuroactive properties. | cymitquimica.com |
| Analytical Characterization | Characterized by 1H NMR and mass spectrometry, which confirmed its structure and reaction products. | rsc.orgnih.govgre.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(aminooxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJUCSMJGKICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923387 | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-99-5 | |
| Record name | Cycloserine diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Cycloserine Diketopiperazine
De Novo Chemical Synthesis Strategies
The de novo synthesis of diketopiperazines (DKPs), including derivatives of cycloserine diketopiperazine, involves the construction of the core heterocyclic ring from acyclic precursors. These strategies are broadly categorized into solution-phase and solid-phase methods, with an increasing focus on catalytic and stereoselective approaches to ensure efficiency and stereochemical integrity.
Solution-phase synthesis is the traditional and most common method for preparing 2,5-diketopiperazines. wikipedia.org The primary strategy involves the intramolecular cyclization of a dipeptide precursor. wikipedia.orgresearchgate.net This process typically begins with the coupling of two amino acids to form a linear dipeptide. The subsequent cyclization is often promoted by heating or by using acid or base catalysis. google.com
In a key step, the imido portion of the molecule is formed through the intramolecular cyclization of a secondary amide nitrogen onto an ester, often a benzyl or methyl ester. nih.govacs.org Dipeptides with a terminal ester group can spontaneously cyclize, although this reaction can sometimes be problematic due to the potential for racemization. wikipedia.org Basic conditions, while effective for promoting cyclization, are less frequently used as they can increase the risk of epimerization at the chiral centers. google.com Conversely, acid catalysis has been successfully employed for the cyclization of dipeptides containing acid-labile side chains. google.com
A general procedure involves the coupling of an N-protected amino acid with an amino acid ester using a coupling agent like hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a solvent such as dimethylformamide (DMF). acs.org After deprotection of the N-terminal, the resulting dipeptide ester undergoes intramolecular cyclization to yield the diketopiperazine ring. organic-chemistry.org
Table 1: Selected Solution-Phase Methods for Diketopiperazine Synthesis
| Method | Key Reagents/Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Thermal Cyclization | Heating in high-boiling solvents (e.g., toluene, phenol) | Simple, no catalyst required | Racemization, side reactions |
| Base-Catalyzed Cyclization | Basic conditions (e.g., potassium carbonate) | Effective for ring closure | High risk of epimerization |
| Acid-Catalyzed Cyclization | Acidic conditions | Useful for acid-labile side chains | Potential for side-chain degradation |
| Coupling Agent-Mediated | EDC·HCl, HOBt for dipeptide formation, followed by deprotection and cyclization | Controlled peptide bond formation | Requires multiple steps |
Solid-phase organic synthesis (SPOS) has become a powerful tool for the combinatorial synthesis of diketopiperazine libraries, offering advantages in purification and automation. nih.gov The most common strategy involves the cyclization and simultaneous cleavage of the dipeptide from the solid support, a technique known as "cyclocleavage". nih.govnih.gov This approach is highly efficient as it ensures that only the desired cyclic product is released into the solution, leading to high product purity. nih.gov
In a typical solid-phase synthesis, the first N-protected amino acid is anchored to a resin, such as a Wang resin. nih.gov Following deprotection, the second amino acid is coupled to form a resin-bound dipeptide. google.com The N-terminal protecting group of the dipeptide is then removed, and the free terminal amine attacks the ester linkage to the resin, causing intramolecular aminolysis. nih.gov This reaction releases the diketopiperazine from the support. nih.govnih.gov Various resins, including polystyrene, TentaGel, and PEGA, have been utilized for this purpose. nih.gov Microwave-assisted solid-phase synthesis has been shown to accelerate the process, shorten reaction times, and provide high yields. nih.gov
Table 2: Comparison of Resins in Solid-Phase DKP Synthesis
| Resin Type | Common Solvents | Key Features | Reference |
|---|---|---|---|
| Polystyrene | Toluene, tert-butyl alcohol | Standard, cost-effective | nih.gov |
| TentaGel | Toluene, tert-butyl alcohol | Polystyrene-polyethylene glycol graft copolymer | nih.gov |
| ArgoGel | Toluene, tert-butyl alcohol | Polystyrene-polyethylene glycol graft copolymer | nih.gov |
| PEGA | Water, organic solvents | High yields in aqueous media, environmentally benign | nih.gov |
To improve the efficiency and control of diketopiperazine synthesis, various catalytic methods have been developed. Catalysis can be used to promote the peptide bond formation and/or the final cyclization step. nih.gov Recently, a concise synthesis of 2,5-diketopiperazines featuring hydroxymethyl groups was achieved using a diboronic acid anhydride as a dehydration catalyst. organic-chemistry.org This method facilitates a hydroxy-directed peptide bond formation, followed by deprotection and intramolecular cyclization, avoiding stoichiometric condensation reagents and improving atom economy. organic-chemistry.org
Maintaining stereochemical integrity is a significant challenge in diketopiperazine synthesis, as racemization or epimerization can occur, particularly under harsh basic or thermal conditions. wikipedia.orggoogle.com Stereoselective synthesis aims to control the configuration of the chiral centers. The use of milder reaction conditions and specific catalysts can help preserve the stereochemistry of the starting amino acids. For instance, the Schöllkopf reagent, a diketopiperazine derived from glycylserine, is used for the preparation of C-alkylated derivatives of glycine (B1666218) with high stereochemical control. wikipedia.org
Formation and Dimerization of Cycloserine into this compound
This compound, also known as cycloserine dimer, can be formed directly from the dimerization of two cycloserine molecules. axios-research.comnih.gov This process can occur spontaneously under certain environmental conditions or be mediated by enzymes.
Cycloserine is known to be unstable in aqueous solutions, where it can spontaneously dimerize to form its corresponding diketopiperazine. nih.gov This degradation pathway is significantly influenced by environmental factors such as pH, temperature, and concentration. nih.gov The rate of this spontaneous cyclization is pH-dependent; for example, at a pH below 4, intramolecular cyclization is a dominant degradation pathway for some dipeptide structures. nih.gov
Research has shown that for cycloserine, the rate of diketopiperazine formation is quantifiable. At 25 °C and pH 6 with a 10 mM concentration, the half-life of cycloserine is approximately 10 hours. nih.gov However, under different conditions, such as pH 8 and 4 °C, the estimated half-life of cycloserine increases to over 1000 hours, indicating that the dimerization is significantly slowed at lower temperatures and higher pH. nih.gov
Table 3: Influence of Environmental Conditions on Cycloserine Stability
| Parameter | Condition | Cycloserine Half-life | Implication |
|---|---|---|---|
| Temperature & pH | 25 °C, pH 6 | ~10 hours nih.gov | Rapid dimerization under ambient conditions |
| Temperature & pH | 4 °C, pH 8 | >1000 hours nih.gov | Increased stability at lower temperatures and higher pH |
In addition to spontaneous formation, the dimerization of cycloserine can be catalyzed by enzymes. Certain enzymes can facilitate the formation of the diketopiperazine ring structure from cycloserine molecules. For instance, the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme ForI, which is involved in the biosynthesis of the antibiotic formycin, has been reported to catalyze the formation of a novel PMP–diketopiperazine derivative when incubated with either D- or L-cycloserine. nih.gov This was an unexpected finding, as cycloserine typically inhibits PLP enzymes by forming a different type of adduct. nih.gov
The proposed mechanism suggests that the initial external aldimine formed between PLP and one cycloserine molecule is stable enough within the enzyme's active site to allow a second cycloserine molecule to enter and initiate a ring-opening and subsequent dimerization reaction, leading to the diketopiperazine structure. nih.gov In a broader context, enzymes known as tRNA-dependent cyclodipeptide synthases are responsible for creating cyclic dipeptides in nature, though their specific action on cycloserine is not extensively detailed. wikipedia.org Furthermore, the biosynthesis of D-cycloserine itself involves an ATP-grasp enzyme, DcsG, which catalyzes an intramolecular cyclization of O-ureido-D-serine, demonstrating enzymatic precedence for ring formation involving serine-derived structures. nih.govscispace.comresearchgate.net
Chemical Reactivity and Degradation Pathways of this compound
The chemical behavior of this compound is characterized by its interactions with biological molecules and its susceptibility to various degradation pathways. Understanding these processes is crucial for elucidating its mechanism of action and stability profile.
Reactions with Biologically Relevant Alpha-Ketoacids
A significant aspect of this compound's reactivity is its interaction with α-ketoacids, such as pyruvate (B1213749). Research has demonstrated that solutions of cycloserine can lead to the depletion of α-oxoacids. This activity is correlated with the spontaneous dimerization of cycloserine to form this compound. nih.gov
This reactivity with α-ketoacids highlights a chemical activity of cycloserine solutions that extends beyond its known interference with pyridoxal-dependent enzymatic reactions. nih.gov
Characterization of Chemical Degradation Products
The stability of this compound is influenced by environmental factors, particularly pH. The compound exists in a pH-dependent equilibrium with its monomer, cycloserine. nih.govnih.gov This hydrolysis of the diketopiperazine back to cycloserine represents a primary degradation pathway. nih.gov
Studies have shown that the dimerization of cycloserine is enhanced in the presence of certain organic solvents, such as acetonitrile, and under acidic conditions (pH 1-2). nih.gov This conversion to the dimer can occur both in the solid state and in solution. nih.gov The characterization of degradation products often involves analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, Diffusion Ordered Spectroscopy (DOSY) NMR has been utilized to separate and quantify d-cycloserine and its dimer in pharmaceutical formulations. nih.gov
Beyond hydrolysis, the formation of the aforementioned oximes with α-ketoacids constitutes another characterizable degradation or reaction product. The identification of such products is crucial for understanding the complete chemical profile of this compound.
Below is an interactive data table summarizing the characterized reactions and degradation products of this compound.
| Reactant/Condition | Product | Analytical Method(s) | Reference |
| Pyruvate (an α-ketoacid) | Oxime derivative | 1H NMR, Mass Spectrometry | nih.gov |
| Acidic conditions (pH 1-2) | Cycloserine (monomer) | HPLC, DOSY NMR | nih.govnih.gov |
| Water (Hydrolysis) | Cycloserine (monomer) | Kinetics, HPLC, DOSY NMR | nih.govnih.gov |
Structural Elucidation and Conformational Analysis of Cycloserine Diketopiperazine
Spectroscopic Techniques for Structural Characterization
Spectroscopy is a cornerstone in the analysis of cycloserine diketopiperazine, providing detailed insights into its atomic arrangement and conformational dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. Studies utilizing ¹H-NMR have successfully identified the degradation products of D-cycloserine, confirming the formation of 3,6-bis(aminoxymethyl)-piperazine-2,5-dione, the systematic name for this compound. nih.govgre.ac.uk
In one investigation, ¹H-NMR analysis of a purified oxime product, formed from the reaction of the cycloserine dimer with pyruvate (B1213749), showed a spectrum that was superimposable with the one obtained immediately after mixing the synthetic dimer and pyruvate. nih.gov This provided clear evidence that the dimer is the reactive species. nih.gov Conversely, NMR analysis of fresh L-cycloserine solutions showed no presence of the diketopiperazine, indicating that the dimerization is a time-dependent process in solution. rsc.org While specific NMR chemical shift data for the isolated this compound is not extensively detailed in the literature, the technique is fundamental in confirming its formation from the parent monomer. For related diketopiperazine compounds, ¹H NMR is routinely used to determine the conformation of the ring and the orientation of side chains in solution. researchgate.net
Table 1: Application of NMR Spectroscopy in this compound Analysis
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| ¹H-NMR | Identification of Degradation Products | Confirmed the structure of the cycloserine degradation product as 3,6-bis(aminoxymethyl)-piperazine-2,5-dione. | nih.govgre.ac.uk |
| ¹H-NMR | Reaction Monitoring | Showed that the cycloserine dimer, not the monomer, reacts with α-ketoacids like pyruvate. | nih.gov |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of this compound. The degradation products of D-cycloserine, including 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), have been synthesized and analyzed using these methods. gre.ac.uk
The solid-state IR and Raman spectra of AMDKP have been obtained and interpreted with the aid of Density Functional Theory (DFT) calculations. gre.ac.ukgre.ac.uk These calculations, performed at the B3LYP/aug-cc-pVTZ level, revealed that the minimum energy structure of AMDKP adopts a boat conformation with C2 symmetry. gre.ac.uk
Key vibrational modes have been assigned. The strong bands observed at 1659 cm⁻¹ in the IR spectrum and 1655 cm⁻¹ in the Raman spectrum are assigned to the C=O stretching mode, also known as the cis amide I band. gre.ac.uk The cis amide II vibration, which involves N-H in-plane bending and C-N stretching, is identified at 1502 cm⁻¹ in the Raman spectrum of AMDKP. gre.ac.ukgre.ac.uk This position is noted to be at a significantly higher wavenumber compared to other diketopiperazines that also adopt a boat conformation. gre.ac.uk Furthermore, due to intermolecular hydrogen bonding, the N-H bonds of the diketopiperazine ring appear at lower wavenumbers (3165-3182 cm⁻¹) compared to the aminoxymethyl side-chain NH₂ vibrations (~3204-3342 cm⁻¹). gre.ac.uk
Table 2: Key Vibrational Band Assignments for this compound (AMDKP)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description | Reference |
|---|---|---|---|---|
| C=O Stretch (cis Amide I) | 1659 | 1655 | Stretching vibration of the carbonyl groups in the diketopiperazine ring. | gre.ac.uk |
| cis Amide II | Not specified | 1502 | Primarily out-of-plane Cα-C-N stretch with N-H in-plane bending contribution. | gre.ac.ukgre.ac.uk |
| Ring N-H Stretch | 3165 - 3182 | 3165 - 3182 | Stretching of N-H bonds within the ring, influenced by hydrogen bonding. | gre.ac.uk |
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying its adducts with other molecules. The molecular formula of this compound is C₆H₁₂N₄O₄, corresponding to a molecular weight of approximately 204.18 g/mol . pharmaffiliates.comnih.gov
MS has been crucial in studying the interaction between cycloserine and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. In studies with the enzyme ForI, Liquid Chromatography-Mass Spectrometry (LC-MS) was used to identify the formation of a PMP–diketopiperazine adduct after incubation with either D- or L-cycloserine. rsc.orgresearchgate.net Negative ion electrospray ionization mass spectrometry clearly showed an ion with a mass-to-charge ratio (m/z) of 431, which corresponds to the anion of the PMP-diketopiperazine adduct. rsc.org This peak was absent in control samples, confirming its origin from the reaction. rsc.org The mass spectrum of the reaction product between the cycloserine dimer and methylpyruvate has also been shown to be consistent with the formation of a stable oxime derivative. nih.gov
Table 3: Mass Spectrometry Data for this compound and its Adducts
| Analyte | Mass Spectrometry Method | Observed Ion (m/z) | Ion Type | Key Finding | Reference |
|---|---|---|---|---|---|
| PMP-Diketopiperazine Adduct | LC-MS (ESI Negative) | 431 | Anion [M-H]⁻ | Confirmed the formation of a covalent adduct between PMP and the diketopiperazine in the presence of the ForI enzyme. | rsc.org |
| This compound | Not specified | Not specified | Not specified | Molecular weight determined to be 204.18 g/mol . | pharmaffiliates.comnih.gov |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While XPS is a powerful tool for probing the electronic structure of chemical compounds, there are no specific, detailed studies in the reviewed literature that apply this technique to this compound.
In principle, XPS could provide valuable information about the electronic environment of the constituent atoms (carbon, nitrogen, and oxygen) in the diketopiperazine ring and its side chains. Analysis of the core-level spectra (e.g., C 1s, N 1s, O 1s) would allow for the differentiation of atoms in different chemical environments, such as the carbonyl oxygen versus the ether-like oxygen in the aminoxymethyl group, or the amide nitrogen versus the terminal amino nitrogen. Such an analysis would complement data from other spectroscopic techniques like NMR and vibrational spectroscopy to provide a more complete picture of the molecule's electronic structure. Cryo-XPS, in particular, is used for studying the surface chemistry of biological systems and could be applied to study the compound in a hydrated state. nih.gov
X-ray Crystallography of this compound Complexes
X-ray crystallography provides definitive, high-resolution three-dimensional structural information. While a crystal structure of isolated this compound is not prominently reported, the structure of its adduct with a protein has been successfully determined.
The three-dimensional structure of a novel PMP–diketopiperazine adduct bound to the active site of ForI, a PLP-dependent enzyme, has been solved at high resolution (1.5 Å) using X-ray crystallography. rsc.orgresearchgate.netresearchgate.net This work revealed that when the enzyme is incubated with either D- or L-cycloserine, a diketopiperazine adduct forms and occupies a pocket adjacent to the cofactor. researchgate.netresearchgate.net
The crystallographic data show that the orientation and interactions of the diketopiperazine ring within the active site depend on the stereochemistry of the original cycloserine enantiomer. researchgate.netresearchgate.net
L-cycloserine derived adduct : In this complex, the protein undergoes a conformational change. The side chain of the amino acid Trp 206 adjusts to form π-stacking interactions with the diketopiperazine ring. rsc.orgresearchgate.net The polar atoms of the diketopiperazine ring also form a series of hydrogen bonds with water molecules, which in turn bridge to the protein. researchgate.netresearchgate.net
D-cycloserine derived adduct : The diketopiperazine ring derived from D-cycloserine does not engage in π-stacking with Trp 206. rsc.orgresearchgate.net Instead, it forms van der Waals interactions with this residue. researchgate.net Another residue, Arg 207, adopts a different conformation compared to the L-adduct complex and has no contact with the D-configured adduct. researchgate.net
These structural studies provide unequivocal evidence for the formation of the diketopiperazine species and offer precise details on how it is recognized and oriented within a biological binding site. researchgate.net
Analysis of Active Site Architecture and Intermolecular Interactions
The architecture of the active site where this compound is observed reveals specific and crucial intermolecular interactions. In the context of the PLP-dependent enzyme ForI, a pyridoxamine (B1203002) monophosphate (PMP)–diketopiperazine adduct is formed. The diketopiperazine ring of this adduct situates itself in a pocket adjacent to the cofactor. nih.govresearchgate.net The interactions within this pocket are stereochemically dependent, differing for adducts derived from L-cycloserine versus D-cycloserine. nih.govresearchgate.net
For the L-cycloserine derived adduct, the Trp 206 residue adjusts its conformation to engage in π-stacking interactions with the diketopiperazine ring. nih.govnih.gov In this configuration, Arg 207 adopts a different conformation compared to its state in the native enzyme, making only a few van der Waals contacts with the adduct. nih.govnih.gov
Conversely, the diketopiperazine ring originating from D-cycloserine does not engage in π-stacking with Trp 206, which maintains the conformation observed in the PMP complex. nih.gov While there are some van der Waals interactions with Trp 206, they are significantly fewer than with the L-configured adduct. nih.gov In this case, Arg 207 adopts the conformation seen in the PMP structure and has no contact with the adduct. nih.gov However, Tyr 141 establishes more interactions with the D-configured diketopiperazine ring than it does with the L-configured one. nih.gov
In both stereoisomeric complexes, the polar atoms of the diketopiperazine ring form a series of hydrogen bonds with surrounding water molecules, which in turn bridge to the protein. nih.govnih.gov The spontaneous transformation of cycloserine into its dimer, 2,5-bis-(aminoxymethyl)-3,6-diketopiperazine, is correlated with its ability to react with α-oxoacids, such as pyruvate, to form a stable oxime derivative. gre.ac.uk
A summary of the key intermolecular interactions for the L- and D-cycloserine diketopiperazine adducts within the ForI active site is presented below.
| Interacting Residue | L-Cycloserine Diketopiperazine Adduct Interaction | D-Cycloserine Diketopiperazine Adduct Interaction |
| Trp 206 | Adjusts conformation for π-stacking | No π-stacking; fewer van der Waals contacts |
| Arg 207 | Adopts a different conformation; few van der Waals contacts | No contact with the adduct |
| Tyr 141 | Fewer interactions | More interactions |
| Water Molecules | Hydrogen bonding to polar atoms of the ring | Hydrogen bonding to polar atoms of the ring |
Conformational Studies of the Diketopiperazine Ring System
The 2,5-diketopiperazine (DKP) ring is a conformationally constrained scaffold. wikipedia.org Its conformation is significantly influenced by the substituents at the C3 and C6 positions. baranlab.org
Theoretical studies based on Density Functional Theory (DFT) calculations have been employed to determine the preferred conformation of this compound, specifically 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), which is a degradation product of D-cycloserine. gre.ac.ukgre.ac.uk These calculations indicate that the calculated minimum energy structure for AMDKP adopts a boat conformation with C2 symmetry. gre.ac.uk This is consistent with the general observation that cis-3,6-disubstituted 2,5-DKPs tend to favor a boat conformation, although sometimes slightly flattened. baranlab.org In contrast, other diketopiperazines, such as those with smaller substituents or specific crystal packing forces, may adopt a planar conformation. researchgate.netnih.gov For instance, the unsubstituted 2,5-diketopiperazine ring has been observed in a planar conformation. nih.gov
| Diketopiperazine Derivative | Calculated/Observed Conformation |
| This compound (AMDKP) | Boat |
| General cis-3,6-disubstituted DKPs | Boat |
| Unsubstituted 2,5-Diketopiperazine | Planar |
| Cyclo(l-Ala-l-Ala) | Puckered (Twist-boat) |
| Cyclo(d-Ala-l-Ala) | Nearly Planar |
The stereochemistry at the α-carbons of the amino acid residues that form the diketopiperazine ring has a profound impact on the ring's conformation. nih.gov The nature of the substitution and the stereochemistry around the Cα position can drastically alter the three-dimensional structure. nih.gov
Studies on different diastereomers of diketopiperazines have shown that stereochemistry can modulate their bioactivity, which is intrinsically linked to their conformation. nih.gov For example, a strong dependence of the ring structure on chirality has been reported for cyclo(Ala-Ala) isomers; cyclo(l-Ala-l-Ala) adopts a puckered, twist-boat structure, whereas cyclo(d-Ala-l-Ala) exhibits a nearly planar diketopiperazine ring. nih.gov
While trans-3,6-disubstituted 2,5-DKPs are less common in nature, their conformations are considered less predictable than their cis counterparts. wikipedia.orgbaranlab.org The different spatial arrangements of the side chains in cis and trans isomers lead to distinct conformational preferences. For instance, in the active site of the enzyme ForI, the diketopiperazine rings derived from L- and D-cycloserine, while both occupying the same pocket, have different orientations and, consequently, different interactions with the protein. researchgate.net This highlights how the initial stereochemistry of the cycloserine enantiomer dictates the subsequent conformation and interactions of the resulting diketopiperazine adduct. researchgate.net
Biosynthesis and Metabolic Pathways Involving Cycloserine Diketopiperazine
General Biosynthetic Principles of Diketopiperazines
The assembly of the DKP scaffold from two α-amino acids is a fundamental process in the secondary metabolism of many microorganisms, including bacteria and fungi. mdpi.combenthamdirect.com
Non-Ribosomal Peptide Synthetases are large, modular megaenzymes that synthesize peptides without the use of ribosomes. researchgate.netpnas.org In fungi, NRPSs are the main route for DKP biosynthesis. mdpi.comnih.gov A minimal NRPS module for incorporating one amino acid consists of an adenylation (A) domain, which selects and activates the amino acid as an adenylate, a thiolation (T) or peptidyl carrier protein (PCP) domain, which covalently binds the activated amino acid via a phosphopantetheine arm, and a condensation (C) domain, which catalyzes peptide bond formation. nih.govresearchgate.net
For DKP synthesis, a typical NRPS is composed of two modules (di-modular). nih.gov After the sequential condensation of two amino acids, the dipeptidyl chain remains tethered to the second T domain. pnas.org The final step, cyclization, is often catalyzed by a C-terminal thioesterase (TE) domain, which cleaves the peptide from the enzyme and facilitates the intramolecular condensation to form the stable six-membered DKP ring. nih.govpnas.org In some fungal NRPSs, this release and cyclization can also be catalyzed by other terminal domains, such as reductase (R) domains. nih.gov
An alternative pathway for DKP formation involves Cyclodipeptide Synthases (CDPSs). nih.gov Unlike NRPSs that use free amino acids, CDPSs are a distinct family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, effectively hijacking these molecules from the primary metabolic pathway of ribosomal protein synthesis. nih.govrsc.orgresearchgate.net This allows the enzyme to bypass the amino acid activation step typically performed by the NRPS adenylation domain. pnas.org
CDPSs catalyze the formation of two consecutive peptide bonds to assemble the DKP scaffold. d-nb.info This enzyme family is prevalent in bacteria. nih.gov Often, the genes encoding CDPSs are located within biosynthetic gene clusters alongside genes for "tailoring enzymes," which further modify the DKP core to produce a diverse array of final natural products. mdpi.comrsc.org
Specific Biosynthetic Routes Leading to Cycloserine Diketopiperazine
The formation of this compound is linked to the biosynthetic pathway of the C-nucleoside antibiotic formycin. This process involves specific enzymatic catalysis that deviates from the expected reactivity of cycloserine.
Research into the biosynthesis of formycin A, a C-nucleoside antibiotic from Streptomyces kaniharaensis, has identified a key enzyme, ForI, within its gene cluster. rsc.orgnih.govrcsb.org ForI is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. rsc.orgrcsb.org Studies investigating the interaction of ForI with the antibiotic cycloserine revealed an unexpected outcome. Instead of forming a typical inhibitory adduct, the enzyme was found to be involved in the creation of a novel pyridoxamine (B1203002) 5'-phosphate (PMP)-diketopiperazine derivative. rsc.orgnih.govrsc.org This discovery directly links the formycin biosynthetic machinery to the formation of a diketopiperazine derived from cycloserine. rsc.orgomicsdi.org
The formation of the cycloserine-derived diketopiperazine is catalyzed by the PLP-dependent enzyme ForI. rsc.orgnih.gov Typically, cycloserine is known to inhibit PLP-dependent enzymes by forming a stable PMP–isoxazole (B147169) adduct. rsc.orgnih.gov However, in the case of ForI, incubation with either D- or L-cycloserine leads to the formation of a PMP-diketopiperazine adduct at the enzyme's active site. rsc.orgresearchgate.net
This unexpected result points to a different chemical mechanism. rsc.org It is proposed that ForI may catalyze the conversion of cycloserine to its diketopiperazine form, which then reacts with the PLP cofactor. rsc.org Mass spectrometry and X-ray crystallography have confirmed the structure of this novel PMP-diketopiperazine adduct. researchgate.net This represents a significant finding, suggesting a previously unknown chemical diversity in the interaction between cycloserine and PLP-dependent enzymes. rsc.orgnih.govrcsb.org
Enzymatic Tailoring and Structural Diversification in Diketopiperazine Biosynthesis
Once the core DKP scaffold is assembled by either an NRPS or a CDPS, its structural diversity is vastly expanded through the action of various tailoring enzymes. nih.govfrontiersin.org These enzymes are often encoded in the same biosynthetic gene cluster and modify the DKP ring or its amino acid side chains, installing functional groups crucial for biological activity. nih.govuni-marburg.de
The repertoire of DKP tailoring enzymes is extensive and includes several classes:
Cytochrome P450s: These versatile oxidoreductases can catalyze a wide range of reactions, including hydroxylation, aromatization of the DKP ring, and complex intramolecular or intermolecular C-C and C-N bond formations, leading to dimerization. nih.govnih.govresearchgate.net For instance, the P450 enzyme DtpC is responsible for both pyrroloindole ring formation and dimerization in the biosynthesis of ditryptophenaline. frontiersin.orgresearchgate.net
Methyltransferases: These enzymes add methyl groups to specific nitrogen, carbon, or oxygen atoms on the DKP scaffold. uni-marburg.de For example, the biosynthesis of nocardioazine B involves a rare dual-function methyltransferase that catalyzes both N- and C-methylation. nih.govresearchgate.net
Prenyltransferases: These enzymes attach isoprenoid moieties (prenyl groups) of various lengths to the DKP structure, often at indole (B1671886) rings of tryptophan-containing DKPs. uni-marburg.deacs.org This prenylation is a key step in creating many complex indole-terpenoid natural products. acs.orgacs.org
Oxidoreductases/Dehydrogenases: Enzymes like the flavin-dependent cyclic dipeptide oxidase (CDO) introduce double bonds (α,β-dehydrogenation) into the DKP structure, a common modification in pathways like albonoursin (B1666814) biosynthesis. frontiersin.orguni-marburg.de
Isomerases: Some pathways include unusual isomerases that can alter the stereochemistry of the amino acid residues within the DKP, as seen in the nocardioazine B pathway which uses a racemase homolog to act on the DKP substrate. nih.govresearchgate.net
These tailoring reactions, occurring individually or in combination, generate a vast chemical diversity from simple DKP precursors, leading to a wide array of bioactive natural products. rsc.orgnih.gov
Post-Assembly Modification Enzymes (e.g., Oxidoreductases, Methyltransferases, Prenyltransferases)
Once the fundamental 2,5-diketopiperazine scaffold is assembled, a variety of "tailoring" enzymes modify the structure, leading to a vast diversity of chemical compounds with distinct biological activities. nih.govfrontiersin.org These enzymes are typically encoded within the same biosynthetic gene cluster as the core synthase. rsc.org
Oxidoreductases Oxidoreductases, particularly cytochrome P450 monooxygenases (P450s) and flavin-dependent enzymes, are prevalent in DKP biosynthetic pathways and catalyze a remarkable range of chemical transformations. nih.govfrontiersin.org Their functions extend beyond simple oxygen insertion to include complex cyclizations, dimerizations, and ring aromatization. nih.govnih.gov For instance, P450 enzymes can catalyze hydroxylations at tertiary carbons, form intramolecular and intermolecular carbon-carbon or carbon-nitrogen bonds, and even couple the DKP scaffold to other molecules like nucleobases. nih.gov Another key type of oxidoreductase is the cyclic dipeptide oxidase (CDO), a flavin-dependent dehydrogenase that introduces α,β-unsaturation into the DKP ring, a common modification in bioactive DKPs like albonoursin. frontiersin.org
Methyltransferases Methylation is a common modification in DKP biosynthesis, catalyzed by various C-, N-, and O-methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govfrontiersin.org N-methylation of the peptide backbone amide bonds is a particularly significant modification that can substantially improve the pharmacokinetic properties of peptide-based molecules. mdpi.com In some pathways, methylation occurs prior to the assembly of the DKP ring, where a specialized methyltransferase modifies one of the precursor amino acids, as seen in the biosynthesis of aspkyncin. mdpi.com
Prenyltransferases Prenyltransferases are responsible for attaching isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP), to the DKP scaffold. frontiersin.org This modification, known as prenylation, dramatically increases the structural complexity and lipophilicity of the molecule, often impacting its biological activity. frontiersin.org Tryptophan-containing DKPs are frequent substrates for prenyltransferases, which can add prenyl groups at various positions on the indole ring. frontiersin.orgnih.gov Enzymes like the phytoene-synthase-like family prenyltransferase DmtC1 are involved in the prenylation of DKPs within CDPS-associated pathways. uni-marburg.ded-nb.info
Interactive Table: Examples of Post-Assembly Modification Enzymes in Diketopiperazine Biosynthesis
| Enzyme Family | Specific Enzyme Example | Function | Source Organism/Pathway | Citation |
| Oxidoreductase | CypX (CYP134A1) | N-oxidation and aromatization of the DKP ring | Bacillus subtilis (Pulcherriminic acid pathway) | nih.gov |
| Oxidoreductase | Cyclic Dipeptide Oxidase (CDO) | α,β-dehydrogenation of the DKP ring | Streptomyces noursei (Albonoursin pathway) | frontiersin.org |
| Oxidoreductase | RoqO (P450 Monooxygenase) | Formation of spiro-carbon moiety | Roquefortine biosynthesis | nih.gov |
| Methyltransferase | AacB | N-methylation of L-alanine prior to DKP assembly | Aspergillus aculeatus (Aspkyncin pathway) | mdpi.com |
| Prenyltransferase | DmtC1 | Prenylation of the DKP scaffold | Drimentine biosynthesis | d-nb.infonih.gov |
| Prenyltransferase | EchPT1 | C2-prenylation of the indole ring of cyclo-L-Trp-L-Pro | Echinocodon echinatus | nih.gov |
Genomic Context and Evolution of Biosynthetic Pathways
The genes responsible for the production of DKP natural products are almost invariably organized into biosynthetic gene clusters (BGCs). rsc.org This genomic arrangement, where the core synthase (NRPS or CDPS) and all necessary tailoring enzymes are located in close proximity on the chromosome, ensures the coordinated expression and regulation of the entire pathway. This clustering is also thought to facilitate the horizontal gene transfer of complete metabolic pathways between different microbial species, a key mechanism in the evolution of microbial chemical diversity. rsc.org
The discovery of novel DKP biosynthetic pathways is often driven by genome mining. uni-marburg.de This bioinformatic approach involves scanning sequenced microbial genomes for genes homologous to known DKP synthases. d-nb.infonih.gov Once a putative CDPS or NRPS gene is identified, analysis of the surrounding genomic region often reveals the associated tailoring enzymes, allowing for a prediction of the final chemical structure. rsc.orguni-marburg.de
The evolution of DKP biosynthetic pathways provides a fascinating model of how microorganisms generate chemical novelty. rsc.org The modular nature of the core synthases, combined with the diverse and often promiscuous activity of the tailoring enzymes, creates a "plug-and-play" system for combinatorial biosynthesis. frontiersin.org Nature appears to have extensively mixed and matched these components, leading to the vast spectrum of DKP structures found across different bacteria and fungi. frontiersin.orgrsc.org The presence of homologous gene clusters in different species, such as the dmt loci found in various Streptomyces strains for producing terpenylated DKPs, highlights the evolutionary relationships and divergence of these metabolic pathways. d-nb.infonih.gov
Enzyme Interactions and Mechanistic Investigations of Cycloserine Diketopiperazine
Interaction with Pyridoxal (B1214274) 5′-Phosphate (PLP) Dependent Enzymes
Cycloserine is a well-established inhibitor of PLP-dependent enzymes, which are crucial for various metabolic processes in bacteria. wikipedia.org Its action is generally attributed to its structural similarity to D-alanine, allowing it to target enzymes involved in peptidoglycan synthesis. wikipedia.orgpatsnap.com However, studies on the PLP-dependent aminotransferase ForI, an enzyme from the biosynthetic pathway of the C-nucleoside antibiotic formycin, have demonstrated a novel interaction, leading to the formation of a diketopiperazine derivative. nih.govrsc.org
In a significant departure from expected outcomes, research on the enzyme ForI revealed that incubation with both D- and L-cycloserine results in the formation of novel Pyridoxamine (B1203002) 5'-Phosphate (PMP)-diketopiperazine derivatives. nih.govrsc.orgrsc.org This discovery was substantiated through mass spectrometry and high-resolution X-ray crystallography, which provided clear electron density maps identifying external aldimine PLP-diketopiperazine adducts at the enzyme's active site. researchgate.netresearchgate.net
The formation of this adduct suggests a mechanism where two cycloserine molecules dimerize to form a diketopiperazine, which then reacts with the enzyme-bound PLP. researchgate.net An alternative hypothesis suggests that the conversion of cycloserine to the diketopiperazine may be catalyzed by the enzyme itself within its active site. rsc.orgresearchgate.net These adducts were identified for both enantiomers of cycloserine, indicating a broader reactivity pattern than previously assumed. nih.govomicsdi.org
The conventional mechanism of inhibition for PLP-dependent enzymes by cycloserine involves the formation of a stable PMP-isoxazole adduct. rsc.orgnih.gov In this pathway, the cycloserine ring remains intact and forms a covalent bond with the PMP cofactor, effectively disabling the enzyme. nih.gov This has been observed in enzymes like alanine (B10760859) racemase and branched-chain aminotransferase. nih.govacs.orgresearchgate.net
The discovery of a PMP-diketopiperazine adduct in ForI represents a distinct and previously unobserved inhibitory pathway. nih.govrsc.org This finding highlights a chemical diversity in the action of cycloserine, suggesting that the nature of the enzyme's active site can dictate the final structure of the inhibitory adduct. rsc.orgrsc.org Unlike the PMP-isoxazole mechanism, this pathway involves the dimerization of cycloserine, either prior to or catalyzed by enzyme interaction. The prevailing factor for this alternate reaction in ForI is believed to be its uniquely large and polar active site cavity, which accommodates the bulkier diketopiperazine structure. rsc.org
The interaction leading to the PMP-diketopiperazine adduct is stereospecific, with observable differences in kinetics and binding orientation between the D- and L-enantiomers of cycloserine. Spectroscopic analysis showed that changes in the UV-vis spectrum for the L-enantiomer complete much faster (under 1 hour) compared to the D-enantiomer (around 30 hours), indicating a more rapid rate of adduct formation with L-cycloserine. researchgate.net
Crystallographic data reveals that the resulting PMP-diketopiperazine adducts retain the stereochemistry of the original cycloserine enantiomer. researchgate.net However, the orientation of the diketopiperazine rings within the active site pocket differs significantly:
The L-cycloserine derived adduct prompts a conformational change in the residue Trp 206, allowing for favorable π-stacking interactions with the diketopiperazine ring. rsc.orgresearchgate.net
The D-cycloserine derived adduct does not engage in π-stacking with Trp 206. rsc.orgresearchgate.net
This stereochemically determined difference in binding, particularly the stabilizing π-stacking interaction with the L-configured adduct, is proposed to account for the faster inactivation kinetics observed with L-cycloserine. rsc.org
Molecular Basis of Enzyme Binding and Conformational Dynamics
The formation and stabilization of the PMP-diketopiperazine adduct are governed by specific interactions within the enzyme's active site and the influence of the surrounding solvent environment.
The binding of the PMP-diketopiperazine adduct is mediated by a network of interactions with key amino acid residues in the active site of ForI. researchgate.net Structural analysis has identified several residues that play a crucial role in the orientation and stabilization of the ligand. researchgate.net
Trp 206: This residue adjusts its conformation to engage in π-stacking interactions with the diketopiperazine ring derived from L-cycloserine, but not with the D-configured adduct. rsc.orgresearchgate.net
Arg 207: In the complex with the L-configured adduct, Arg 207 adopts a different conformation compared to its position in the native enzyme or the D-adduct complex, making only a few van der Waals contacts with the ligand. rsc.orgresearchgate.net In the D-adduct complex, it has no contact with the ligand. researchgate.net
Tyr 141: This residue maintains the same conformation in both adduct complexes and makes more significant interactions with the D-configured diketopiperazine ring than the L-configured one. researchgate.net
The table below summarizes the differential interactions of the adducts within the ForI active site.
| Residue | Interaction with L-Configured Adduct | Interaction with D-Configured Adduct |
| Trp 206 | Adjusts conformation for π-stacking. rsc.orgresearchgate.net | No π-stacking; fewer van der Waals interactions. researchgate.net |
| Arg 207 | Adopts a new conformation; few van der Waals contacts. rsc.orgresearchgate.net | Adopts PMP-structure conformation; no contact. researchgate.net |
| Tyr 141 | Fewer interactions with the diketopiperazine ring. researchgate.net | More interactions with the diketopiperazine ring. researchgate.net |
The large, open, and polar nature of the active site cavity in the ForI enzyme is a critical factor that favors the formation of the PMP-diketopiperazine adduct over the more common PMP-isoxazole. rsc.org This cavity is also characterized by extensive hydration. researchgate.net
Solvent molecules, specifically water, play a direct role in stabilizing the enzyme-ligand complex. In the crystal structures, the polar atoms of the diketopiperazine ring are observed to form a series of hydrogen bonds with water molecules. rsc.orgresearchgate.net These water molecules, in turn, act as bridges, forming further hydrogen bonds with the protein's active site residues. rsc.orgresearchgate.net This water-mediated hydrogen bonding network is an essential element of the binding mechanism, helping to anchor the adduct within the hydrophilic active site. nih.gov
Ligand-Induced Conformational Changes in Target Enzymes
The binding of a ligand to an enzyme often triggers conformational changes that are fundamental to the enzyme's catalytic cycle and regulatory mechanisms. In the case of cycloserine and its derivatives, these changes are central to their inhibitory action.
Upon incubation of the pyridoxal 5′-phosphate (PLP) dependent aminotransferase ForI with either D- or L-cycloserine, the formation of a novel pyridoxamine 5′-phosphate (PMP)–diketopiperazine adduct is observed. rsc.org This event is accompanied by distinct conformational adjustments in the enzyme's active site, which vary depending on the stereochemistry of the initial cycloserine enantiomer. researchgate.net In the complex derived from L-cycloserine, the residue Trp 206 alters its conformation to engage in π-stacking interactions with the diketopiperazine ring. rsc.orgresearchgate.net Concurrently, Arg 207 adopts a conformation different from that in the native enzyme, making only minimal van der Waals contacts with the adduct. rsc.orgresearchgate.net
Conversely, when the adduct is formed from D-cycloserine, the diketopiperazine ring does not engage in π-stacking with Trp 206, which remains in a conformation similar to that of the PMP complex. researchgate.net In this configuration, the residue Tyr 141 establishes more significant interactions with the D-configured diketopiperazine ring compared to the L-configured counterpart. researchgate.net These stereochemically dependent interactions highlight the precise structural accommodations within the active site upon ligand binding.
Similarly, diketopiperazine derivatives have been shown to induce conformational changes in tubulin, which are critical for their ability to prevent its assembly. rsc.org In other enzyme systems, ligand binding can induce more global changes, such as the closure of the active site, as seen in the interaction of an inhibitor with isocitrate lyase 1 (ICL1), confirming that ligand binding is crucial for inducing conformational shifts that control access to the binding pocket. mdpi.com
Table 1: Ligand-Induced Conformational Changes in ForI Active Site
| Interacting Ligand | Affected Residue | Observed Conformational Change | Reference |
|---|---|---|---|
| L-Cycloserine derived diketopiperazine | Trp 206 | Adjusts conformation to create π-stacking interactions with the diketopiperazine ring. | rsc.orgresearchgate.net |
| L-Cycloserine derived diketopiperazine | Arg 207 | Adopts a new conformation with few van der Waals contacts to the adduct. | rsc.orgresearchgate.net |
| D-Cycloserine derived diketopiperazine | Trp 206 | Does not π-stack; residue remains in the same conformation as in the PMP complex. | researchgate.net |
| D-Cycloserine derived diketopiperazine | Tyr 141 | Makes more interactions with the diketopiperazine ring compared to the L-configured adduct. | researchgate.net |
Mechanistic Studies of Specific Enzyme Modulation
The inhibitory effects of cycloserine diketopiperazine and its precursor, cycloserine, stem from their ability to interact with and modulate the activity of essential enzymes. The mechanisms of this modulation are specific to the target enzyme.
Cycloserine is a known inhibitor of many PLP-dependent enzymes, including various aminotransferases. nih.govnih.gov A common mechanism involves the formation of a stable adduct with the PLP cofactor, rendering the enzyme inactive. nih.gov
In the case of the aminotransferase ForI, studies have revealed an unexpected mechanism where cycloserine does not form the typical PMP–isoxazole (B147169) adduct. rsc.org Instead, the enzyme appears to catalyze the formation of a PMP–diketopiperazine derivative. rsc.orgresearchgate.net A proposed mechanism suggests that after the initial formation of an external aldimine with one cycloserine molecule, the active site is large enough to accommodate a second molecule, which attacks the first, leading to the formation of the diketopiperazine ring. rsc.org
Studies on the branched-chain aminotransferase from Mycobacterium tuberculosis (MtIlvE) show a time- and concentration-dependent inactivation by both D- and L-cycloserine. nih.govacs.org In this case, the inhibition proceeds through the formation of a covalent, aromatized isoxazole product with the PMP cofactor. nih.govacs.org Interestingly, the kinetics of adduct formation differ between the two isomers. The reaction with D-cycloserine follows a single exponential, while the formation of the L-cycloserine-PMP adduct occurs in two distinct steps, suggesting a stereochemically influenced kinetic pathway. nih.govacs.org Notably, L-cycloserine was found to be a significantly more potent inhibitor of MtIlvE than D-cycloserine. nih.govacs.org
Table 2: Kinetic Comparison of MtIlvE Inhibition by Cycloserine Enantiomers
| Inhibitor | Relative Potency | Kinetic Profile of Adduct Formation | Reference |
|---|---|---|---|
| L-Cycloserine | 40-fold better inhibitor than D-cycloserine | Occurs in two distinct steps | nih.govacs.org |
| D-Cycloserine | Baseline | Can be fit to a single exponential | nih.govacs.org |
Serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid biosynthesis, is a key target of cycloserine. nih.govnih.gov Both L-cycloserine (LCS) and D-cycloserine (DCS) act as irreversible inhibitors of SPT. nih.gov The mechanism of inhibition for SPT is distinct from the common pathway seen in many other PLP-dependent enzymes. nih.gov
Instead of forming a stable PMP-isoxazole adduct where the cycloserine ring remains intact, a novel mechanism involving ring-opening and decarboxylation has been proposed. nih.govnih.gov Kinetic, spectroscopic, and structural data suggest that both LCS and DCS inactivate SPT by undergoing transamination to form a free pyridoxamine 5′-phosphate (PMP) and β-aminooxyacetaldehyde, which remain bound in the active site. nih.govnih.gov This inactivation can be reversed by the addition of excess PLP. nih.gov Spectroscopic data combined with site-directed mutagenesis have implicated a mobile arginine residue (Arg378) in the inactivation process. nih.govnih.gov L-cycloserine is a substantially more effective inhibitor of SPT than its D-enantiomer. nih.govfrontiersin.org
Tubulin proteins are the building blocks of microtubules, which are essential for cell structure, transport, and division. patsnap.com Compounds that interfere with microtubule dynamics are potent therapeutic agents. Diketopiperazine derivatives have been identified as inhibitors of tubulin polymerization. rsc.org
Mechanistic studies indicate that these diketopiperazine compounds prevent the assembly of tubulin by inducing conformational changes. rsc.org The binding of these inhibitors to tubulin is primarily driven by van der Waals interactions. rsc.org By altering the conformation of tubulin, these derivatives disrupt the dynamic process of microtubule formation, leading to cell cycle arrest. rsc.orgpatsnap.com
pH Dependence and Catalytic Properties in Enzyme-Cycloserine Diketopiperazine Interactions
The physicochemical environment, particularly pH, can significantly influence enzyme-ligand interactions. The stability of cycloserine itself is pH-dependent, showing greatest stability under basic conditions around pH 11.5 and undergoing hydrolysis under mildly acidic conditions. wikipedia.org
The binding of D-cycloserine to the enzyme D-alanine:D-alanine ligase from Mycobacterium tuberculosis has been shown to be pH-dependent. nih.gov The affinity of the inhibitor is diminished at high pH, with a pKa of 7.5, which suggests that D-cycloserine binds optimally in its zwitterionic form. nih.gov This pH dependency likely extends to its interactions with other enzymes and to its diketopiperazine derivative, as the protonation state of the molecule is crucial for its interaction with active site residues. nih.govcymitquimica.com
Furthermore, some enzymes may possess catalytic properties that facilitate the transformation of the inhibitor itself. As observed with the aminotransferase ForI, the enzyme's active site appears to catalyze the dimerization of cycloserine to form the diketopiperazine adduct, a novel finding that suggests chemical diversity in the mechanisms of cycloserine inhibition. rsc.org This contrasts with the spontaneous, non-enzymatic transformation of cycloserine into its diketopiperazine dimer that has also been reported. nih.gov
Biological Activities and Associated Molecular Pathways of Cycloserine Diketopiperazine
Antimicrobial Research Focus
The antimicrobial properties of cycloserine and related diketopiperazine compounds have been a subject of significant research, particularly concerning challenging pathogens. While much of the foundational research has centered on D-cycloserine, recent studies have begun to elucidate the potential role and activity of its diketopiperazine form.
Mechanisms of Action against Mycobacterium tuberculosis
D-cycloserine is a critical second-line antibiotic for treating multidrug-resistant tuberculosis. Its primary mechanism involves the disruption of bacterial cell wall synthesis. However, the broader class of diketopiperazines (DKPs) has also demonstrated antimycobacterial potential. Studies have shown that certain DKPs isolated from bacteria can inhibit the growth of Mycobacterium tuberculosis H37Rv, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 4 μg/ml. tandfonline.com
Recent discoveries have added complexity to the understanding of cycloserine's action, suggesting a direct role for diketopiperazine structures. It has been reported that diketopiperazine itself is active against M. tuberculosis. cardiff.ac.uk More specifically, research into the inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes by cycloserine has revealed that the interaction does not always result in the expected PMP–isoxazole (B147169) adduct. Instead, novel PMP–diketopiperazine derivatives can be formed at the enzyme's active site. rsc.orgnih.gov This finding suggests that the chemical diversity in cycloserine's inhibitory action is greater than previously understood and that the formation of a diketopiperazine adduct may be a key part of its antimycobacterial effect. cardiff.ac.ukrsc.org Other novel chlorinated diketopiperazine antibiotics have also been identified as targeting M. tuberculosis through different mechanisms, such as the inhibition of DNA gyrase. biorxiv.orgnih.gov
Antiproliferative Effects on Fungal Pathogens
Diketopiperazines, as a class, are known to possess a wide range of biological activities, including antifungal properties. acs.org Various DKPs isolated from marine and terrestrial microorganisms have shown inhibitory effects against pathogenic fungi. For instance, cyclo(L-Phe-L-Val) isolated from marine-derived Streptomyces puniceus demonstrated inhibitory activity against the isocitrate lyase (ICL) enzyme in Candida albicans. mdpi.com ICL is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the virulence of certain fungal pathogens, and its absence in mammals makes it an attractive drug target. mdpi.com
Other studies have identified that diketopiperazines such as cyclo(His-Ala) and cyclo(His-Gly) can significantly inhibit the growth of C. albicans. researchgate.net Similarly, cyclo(D-Tyr-L-Leu), isolated from a Bacillus species, exhibited potent antifungal activity against the plant pathogen Colletotrichum gloeosporioides. nih.gov While these findings highlight the antifungal potential of the diketopiperazine scaffold, specific research focusing solely on the antiproliferative effects of cycloserine diketopiperazine against fungal pathogens is not extensively documented in current literature.
Table 1: Antifungal and Antibacterial Activity of Various Diketopiperazines
| Diketopiperazine Compound | Target Organism | Observed Activity / MIC | Reference |
|---|---|---|---|
| cyclo(L-Pro-L-Met) | Mycobacterium tuberculosis H37Rv | MIC: 4 µg/ml | tandfonline.com |
| cyclo(d-Pro-l-Leu) | Mycobacterium tuberculosis H37Rv | MIC: 8 µg/ml | tandfonline.com |
| cyclo(L-Phe-L-Val) | Candida albicans (Isocitrate Lyase) | IC₅₀: 109.50 μM | mdpi.com |
| cyclo(His-Ala) | Candida albicans | Significant growth inhibition | researchgate.net |
| cyclo(His-Gly) | Candida albicans | Significant growth inhibition | researchgate.net |
| cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | MIC: 8 μg/ml | nih.gov |
Interference with Bacterial Cell Wall Synthesis Enzymes
The foundational mechanism of D-cycloserine as an antibiotic is its action as a structural analog of the amino acid D-alanine. This allows it to competitively inhibit two essential enzymes in the cytoplasmic stage of peptidoglycan synthesis: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). caymanchem.com Alanine racemase converts L-alanine to D-alanine, and D-alanine:D-alanine ligase joins two D-alanine residues, a critical step for building the pentapeptide side chains of the bacterial cell wall.
The interaction with these PLP-dependent enzymes is where the role of the diketopiperazine structure becomes significant. While it was long believed that cycloserine inhibits these enzymes by forming a stable PMP–isoxazole adduct, newer research has challenged this singular view. cardiff.ac.uk Studies on the PLP-dependent aminotransferase ForI demonstrated that incubation with both D- and L-cycloserine results in the formation of novel PMP–diketopiperazine adducts at the active site. rsc.orgnih.govresearchgate.net This suggests that the mechanism of inhibition is not uniform across all PLP-dependent enzymes and that the formation of a diketopiperazine ring structure is a possible, and perhaps previously overlooked, consequence of cycloserine's interaction with its enzyme targets. cardiff.ac.ukresearchgate.net
Neuroactive Properties and Molecular Pathways in Animal Models
Beyond its antimicrobial effects, D-cycloserine is well-documented for its neuroactive properties, primarily stemming from its interaction with glutamate (B1630785) receptors in the central nervous system. Research in this area has focused almost exclusively on D-cycloserine, and specific studies on the neuroactivity of its diketopiperazine derivative are limited.
NMDA Receptor Interaction Mechanisms
D-cycloserine acts as a partial agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. caymanchem.comfrontiersin.orgnih.gov The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, a fundamental process for learning and memory. abcam.com D-cycloserine's binding to the glycine co-agonist site enhances NMDA receptor function, but to a lesser degree than a full agonist like glycine. plos.org This partial agonism allows it to modulate glutamatergic neurotransmission. nih.gov It has been shown to selectively bind to the glycine site with a Ki of 2.33 μM, while having negligible affinity for the glutamate binding site itself (Ki > 100 μM). caymanchem.com This activity is believed to underpin its effects on cognitive functions and its potential therapeutic applications in neuropsychiatric conditions. frontiersin.org
Molecular Underpinnings of Fear Extinction Modulation
A significant area of investigation into D-cycloserine's neuroactivity is its ability to facilitate the extinction of learned fear. wisc.edu Fear extinction is not the erasure of a memory but rather a new form of learning that inhibits the fear response. This process is heavily dependent on NMDA receptor-mediated synaptic plasticity in brain regions like the amygdala and prefrontal cortex. wisc.edu
By acting as a partial agonist at the NMDA receptor, D-cycloserine enhances the neuroplasticity that underlies extinction learning. wisc.edu Animal and human studies have shown that administering D-cycloserine before or immediately after extinction training can strengthen the consolidation of the extinction memory, leading to a more robust and lasting reduction in the fear response. wisc.edunih.gov This effect is specific to the learning process, as the compound does not appear to reduce fear on its own but rather enhances the learning that occurs during exposure to the feared stimulus without the aversive outcome. wisc.edu While the molecular pathways for D-cycloserine are well-explored, there is currently a lack of research investigating whether this compound plays any role in the modulation of fear extinction.
Investigation of Anti-inflammatory Molecular Mechanisms
The direct investigation of the anti-inflammatory molecular mechanisms of this compound is an emerging area of research. While specific studies on this compound are limited, the broader class of diketopiperazines (DKPs) has demonstrated significant anti-inflammatory properties, offering potential pathways through which this compound might exert its effects.
Research into other diketopiperazines isolated from marine-derived fungi has shown noteworthy anti-inflammatory activities. For instance, certain DKPs have been found to down-regulate the expression of interleukin-1β (IL-1β) by inhibiting Toll-like receptor 2 (TLR2) expression. cjnmcpu.com This inhibition subsequently modulates the activation of MyD88, MAPK, and NF-κB signaling pathways, which are crucial in the cellular inflammatory response. cjnmcpu.com Furthermore, some diketopiperazines can impede the production of mitochondrial reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of IL-1β. cjnmcpu.com
While D-cycloserine itself has been studied for its effects on the central nervous system, research has indicated that it can downregulate genes associated with immune and pro-inflammatory systems. nih.gov This suggests that a diketopiperazine derivative could potentially retain or even enhance such anti-inflammatory properties. The primary anti-inflammatory mechanisms observed in related compounds, and thus hypothesized for this compound, are summarized in the table below.
| Potential Molecular Target | Signaling Pathway | Effect | Potential Outcome |
| Toll-like Receptor 2 (TLR2) | MyD88/MAPK/NF-κB | Inhibition of pathway activation | Reduction of pro-inflammatory cytokine expression |
| NLRP3 Inflammasome | Inflammasome activation | Inhibition | Decreased maturation and secretion of IL-1β |
| Mitochondrial Function | Reactive Oxygen Species (ROS) Production | Inhibition | Attenuation of oxidative stress-induced inflammation |
It is important to note that these mechanisms are extrapolated from studies on similar diketopiperazine structures. Direct experimental validation is necessary to confirm the specific anti-inflammatory molecular pathways of this compound.
Applications in Proteomics Research: Probing Protein-Protein and Protein-Ligand Interactions
Cyclic peptides and their derivatives, such as diketopiperazines, are increasingly recognized for their potential in proteomics research, particularly as scaffolds for developing probes to study protein-protein interactions (PPIs) and protein-ligand interactions. nih.gov The rigid structure of the diketopiperazine ring can mimic beta-turns in proteins, making them valuable tools for modulating these interactions.
Probing Protein-Protein Interactions (PPIs):
PPIs are fundamental to most biological processes, and their dysregulation is often linked to disease. frontiersin.org Diketopiperazines can be chemically modified to create libraries of compounds that can be screened for their ability to disrupt or stabilize specific PPIs. The structural rigidity of this compound could be leveraged to design specific inhibitors or stabilizers of PPIs involved in various pathological processes. nih.gov Proteomics approaches, often utilizing mass spectrometry, are employed to identify the interacting partners of proteins of interest. frontiersin.org A labeled this compound could potentially be used as a chemical probe to pull down its interacting protein partners from a complex biological sample, thereby elucidating novel PPIs.
Probing Protein-Ligand Interactions:
Understanding how small molecules (ligands) interact with proteins is crucial for drug discovery and chemical biology. numberanalytics.com this compound can serve as a foundational structure for creating novel ligands. Techniques such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be used to map the binding site of a ligand on a protein. nih.gov By introducing this compound to a protein of interest, researchers could use HDX-MS to identify the specific regions of the protein that are involved in binding, providing insights into its function and potential for therapeutic targeting. nih.gov
The general workflow for utilizing a compound like this compound in proteomics research is outlined below:
| Research Area | Application of this compound | Proteomic Technique | Expected Outcome |
| Protein-Protein Interactions | As a scaffold to design modulators (inhibitors/stabilizers) | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of novel protein interaction networks |
| Protein-Ligand Interactions | As a novel ligand to probe binding sites | Hydrogen/Deuterium Exchange-Mass Spectrometry (HDX-MS) | Mapping of ligand-binding sites on target proteins |
While the direct application of this compound in published proteomics research is not yet widespread, its chemical structure holds significant promise for its development as a tool to explore the proteome.
Enzymatic Inhibition Studies (e.g., Thrombin)
The potential of this compound as an enzyme inhibitor is an area of active interest, drawing from the known inhibitory activities of both cycloserine and other diketopiperazines.
One notable study has shown that the PLP-dependent enzyme ForI, which is involved in the biosynthesis of the antibiotic formycin, forms novel pyridoxal 5'-phosphate (PMP)–diketopiperazine derivatives when incubated with either D- or L-cycloserine. rsc.org This finding suggests a chemical reactivity of the cycloserine-derived diketopiperazine at the active site of an enzyme, indicating a potential mechanism for inhibition. rsc.org
Furthermore, the inhibition of thrombin, a key enzyme in the blood coagulation cascade, is a significant therapeutic target. While direct studies of this compound on thrombin are not extensively documented, related compounds have shown activity. For instance, D-Cyclohexylalanine, a non-canonical amino acid, serves as a chiral intermediate for the synthesis of the thrombin inhibitor Inogatran. researchgate.net This highlights the potential of cyclic and chiral structures in the design of thrombin inhibitors. Proline-based diketopiperazines have also been reported to influence thrombin activity. core.ac.uk
The table below summarizes the potential for enzymatic inhibition based on related findings.
| Enzyme Target | Observed/Potential Interaction | Significance |
| ForI (PLP-dependent enzyme) | Formation of a PMP–diketopiperazine adduct at the active site rsc.org | Demonstrates the reactivity of the cycloserine-derived diketopiperazine within an enzyme active site. |
| Thrombin | Potential for inhibition based on the activity of structurally related compounds like intermediates for Inogatran. researchgate.net | Suggests a possible therapeutic application in anticoagulation. |
Further research is required to elucidate the specific inhibitory profile and mechanism of action of this compound against a broader range of enzymes, including thrombin.
Theoretical and Computational Studies of Cycloserine Diketopiperazine
Quantum Chemical Calculations for Electronic Structure and Vibrational Properties
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various other properties can be derived.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. google.comnih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. storion.ru For cycloserine diketopiperazine, also referred to as 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), DFT calculations have been employed to predict its equilibrium geometry. gre.ac.uk
Once a stable geometry is found, the same level of theory can be used to calculate vibrational frequencies. This analysis predicts the positions of absorption bands in infrared (IR) and Raman spectra. The comparison between calculated and experimental vibrational spectra serves as a validation of the computed geometry and provides a detailed assignment of spectral bands to specific molecular motions.
Research on the degradation products of D-cycloserine utilized DFT calculations at the B3LYP/aug-cc-pVTZ level to model the structure and vibrational modes of its diketopiperazine derivative. gre.ac.uk The calculated vibrational data for the lowest energy conformer showed good agreement with experimental IR and Raman spectra, allowing for confident assignment of the observed bands. gre.ac.uk For instance, the prominent carbonyl (C=O) stretching mode, a characteristic feature of diketopiperazines, was identified in both the IR and Raman spectra. gre.ac.uk
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (AMDKP)
| Vibrational Mode | Experimental IR gre.ac.uk | Experimental Raman gre.ac.uk | Calculated (DFT) gre.ac.uk | Assignment |
|---|---|---|---|---|
| N-H Stretch (Side-chain) | ~3342 | ~3204 | - | NH₂ Asymmetric/Symmetric Stretch |
| N-H Stretch (Ring) | 3182 | 3165 | - | Ring N-H Stretch |
| C=O Stretch (Amide I) | 1659 | 1655 | - | Symmetric C=O Stretch |
| N-H Bend (Amide II) | 1506 (Raman) | - | - | Ring N-H Bend / C-N Stretch |
Note: The table presents selected key vibrational modes as discussed in the source. DFT calculations support the assignment of these experimental bands.
Understanding the distribution of electrons within a molecule is key to explaining its reactivity and intermolecular interactions. Following a DFT calculation, methods like Natural Bond Orbital (NBO) analysis can be applied to interpret the complex wavefunction. nih.gov NBO analysis provides a chemically intuitive picture of bonding by localizing orbitals into lone pairs, bonding orbitals between atoms, and antibonding orbitals.
This analysis yields information on atomic charges, bond orders, and intramolecular charge transfer interactions. For this compound, NBO analysis would reveal the polarization of the amide bonds, with significant negative charge on the oxygen atoms and positive charge on the carbonyl carbon atoms. The nitrogen atoms in the ring and side chains would also carry partial negative charges. These charge distributions are critical for predicting how the molecule will engage in electrostatic interactions, such as hydrogen bonding, with other molecules, including water or biological macromolecules. nih.gov
Table 2: Representative Natural Atomic Charges for a Diketopiperazine Ring
| Atom | Typical NBO Charge (e) | Role in Interactions |
|---|---|---|
| Carbonyl Carbon (C=O) | +0.5 to +0.7 | Electrophilic center, H-bond acceptor (via Oxygen) |
| Carbonyl Oxygen (C=O) | -0.6 to -0.8 | Nucleophilic center, H-bond acceptor |
| Amide Nitrogen (N-H) | -0.5 to -0.7 | H-bond donor (via Hydrogen) |
| Amide Hydrogen (N-H) | +0.3 to +0.5 | H-bond donor |
| Alpha-Carbon (Cα) | -0.1 to +0.1 | Generally less polar |
Note: This table provides typical charge ranges for atoms in a diketopiperazine ring based on general NBO analyses of similar structures. Specific values for this compound would require a dedicated calculation.
Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis
While quantum calculations are excellent for single molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their flexibility and interactions with complex environments like solvents or proteins. nih.gov
This compound, like other substituted diketopiperazines, is not a rigid molecule. The six-membered diketopiperazine ring can adopt different conformations, primarily planar, boat, or chair shapes. gre.ac.ukgre.ac.uk Computational methods can explore the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them.
For this compound (AMDKP), theoretical calculations predict that the minimum energy structure features a boat conformation for the diketopiperazine ring. gre.ac.uk This is a common finding for many diketopiperazines. nih.gov The orientation of the aminoxymethyl side chains adds further conformational complexity. In protein-bound contexts, the conformation can be influenced by the binding pocket. For example, studies of a this compound adduct in an enzyme active site showed that the ring's orientation is precisely controlled by interactions with nearby amino acid residues. rsc.orgresearchgate.net
To quantify the strength of a protein-ligand interaction, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are frequently used. uni-duesseldorf.dersc.org This end-state method calculates the binding free energy by combining the molecular mechanics (MM) energy of the complex with a continuum solvation model to account for the effect of the solvent. researchgate.net
The MM-PBSA approach calculates the binding free energy (ΔG_bind) as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. The final energy value can be decomposed into several components:
ΔE_vdw: Van der Waals interactions.
ΔE_elec: Electrostatic interactions.
ΔG_polar: The polar component of the solvation energy (the energy cost of transferring the molecule from a vacuum to the polar solvent).
ΔG_nonpolar: The non-polar component of the solvation energy (related to the creation of a cavity in the solvent).
This decomposition provides valuable insight into the driving forces of binding. researchgate.net A positive value for the total binding free energy generally indicates an unfavorable interaction. bioexcel.eu
Table 3: Illustrative Binding Free Energy Decomposition for a Protein-Ligand Complex using MM-PBSA
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔE_vdw) | -45.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -20.0 | Favorable |
| Gas Phase Energy (ΔG_gas) | -65.5 | Favorable |
| Polar Solvation Energy (ΔG_polar) | +30.2 | Unfavorable |
| Non-polar Solvation Energy (ΔG_nonpolar) | -4.7 | Favorable |
| Solvation Free Energy (ΔG_solv) | +25.5 | Unfavorable |
| Binding Free Energy (ΔG_bind) | -40.0 | Favorable Overall |
Note: This table shows a hypothetical but representative decomposition. The favorable gas-phase interactions must overcome the generally unfavorable energy cost of desolvating the ligand and the binding site (polar solvation energy).
A primary goal of molecular modeling is to predict how a ligand like this compound might bind to a protein target. hilarispublisher.com This involves docking the ligand into a protein's active site and analyzing the resulting interactions. These predictions can then be refined and validated using molecular dynamics simulations. mdpi.com
In a notable study, a pyridoxamine (B1203002) 5'-phosphate (PMP) adduct of this compound was observed in the crystal structure of ForI, a PLP-dependent enzyme. rsc.orgresearchgate.net This experimental result provides a clear picture of the specific interactions involved. The analysis of the binding mode revealed key non-covalent interactions that stabilize the complex:
π-stacking: The diketopiperazine ring engages in π-stacking interactions with the side chain of a tryptophan residue (Trp 206). This interaction is dependent on the stereochemistry of the cycloserine precursor. rsc.org
Hydrogen Bonding: The polar atoms of the diketopiperazine ring form a network of hydrogen bonds with surrounding water molecules, which in turn act as a bridge to the protein's active site residues. rsc.orgresearchgate.net
Van der Waals Contacts: Several van der Waals interactions with other active site residues, such as Arg 207, further anchor the molecule in the binding pocket. rsc.org
These findings highlight how computational models, in conjunction with experimental data, can precisely map the interactions governing molecular recognition.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP) |
| Cycloserine |
| D-cycloserine |
| Pyridoxamine 5'-phosphate (PMP) |
| Tryptophan |
Spectroscopic Simulations and Comparison with Experimental Data
The characterization of "Cycloserine a" relies heavily on a synergistic approach combining experimental spectroscopic techniques with theoretical and computational simulations. This integrated methodology provides a deeper understanding of the molecule's structural and electronic properties. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in simulating various types of spectra, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The comparison of these simulated spectra with experimentally obtained data allows for precise spectral assignments and a more robust structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the conformation of molecules. For this compound, which is also referred to in scientific literature as 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), both experimental and theoretical vibrational spectra have been investigated.
Detailed research findings have been established through DFT calculations, often employing the B3LYP functional with an aug-cc-pVTZ basis set, to predict the vibrational modes of the molecule. gre.ac.ukgre.ac.uk These computational studies have determined that the minimum energy structure of this diketopiperazine adopts a boat conformation with C2 symmetry. gre.ac.uk The simulated vibrational frequencies from these calculations show a strong correlation with experimental data obtained from solid-state Fourier-Transform Infrared (FTIR) and Raman spectroscopy. gre.ac.uk
Key vibrational modes for this compound include the N-H stretching, C=O stretching (known as the cis amide I band), and the N-H bending coupled with C-N stretching (known as the cis amide II mode). Intermolecular hydrogen bonding in the solid state significantly influences the positions of these bands. For instance, the N-H bonds of the diketopiperazine ring are observed at lower wavenumbers compared to the aminoxymethyl side-chain NH2 vibrations, a phenomenon attributed to this hydrogen bonding. gre.ac.uk
A comparative analysis of the experimental and theoretically calculated vibrational frequencies for significant functional groups is presented below.
Table 1: Comparison of Experimental and Calculated Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental IR (Solid State) gre.ac.uk | Calculated (DFT B3LYP/aug-cc-pVTZ) gre.ac.uk | Assignment |
| N-H Stretch (DKP Ring) | 3182 | - | N-H stretching involved in hydrogen bonding |
| NH₂ Stretch (Side-chain) | 3342 | - | Asymmetric/Symmetric NH₂ stretching |
| C=O Stretch (Amide I) | 1659 | - | Carbonyl stretching |
| N-H Bend (Amide II) | 1502 | - | N-H in-plane bend coupled with C-N stretch |
Table 2: Comparison of Experimental and Calculated Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental Raman (Solid State) gre.ac.uk | Calculated (DFT B3LYP/aug-cc-pVTZ) gre.ac.uk | Assignment |
| N-H Stretch (DKP Ring) | 3165 | - | N-H stretching involved in hydrogen bonding |
| NH₂ Stretch (Side-chain) | 3204 | - | Asymmetric/Symmetric NH₂ stretching |
| C=O Stretch (Amide I) | 1655 | - | Carbonyl stretching |
| N-H Bend (Amide II) | 1506 | - | N-H in-plane bend coupled with C-N stretch |
Note: The referenced literature emphasizes the correlation but does not consistently provide a side-by-side numerical comparison for all calculated frequencies.
The strong band around 1659 cm⁻¹ in the IR and 1655 cm⁻¹ in the Raman spectra is definitively assigned to the C=O stretching mode (cis amide I). gre.ac.uk The cis amide II mode is observed at 1502 cm⁻¹ in IR and 1506 cm⁻¹ in Raman spectra. gre.ac.uk The congruence between the simulated and experimental data provides high confidence in these assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While 1H-NMR spectroscopy has been utilized to monitor the degradation of D-cycloserine into its diketopiperazine dimer, detailed studies presenting a direct comparison between experimental and simulated NMR spectra for this compound are not extensively available in the reviewed literature. gre.ac.uk
Theoretically, NMR chemical shifts can be calculated using computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. researchgate.net These calculations can predict the 1H and 13C chemical shifts of a molecule in various solvent environments, which can be simulated using models like the Polarizable Continuum Model (PCM). researchgate.netliverpool.ac.uk For a definitive characterization of this compound, a theoretical study would involve optimizing the molecular geometry and then performing GIAO calculations to yield theoretical chemical shifts. These simulated values would then be compared against experimentally obtained 1H and 13C NMR spectra. Such a comparison would be invaluable for assigning specific protons and carbons in the molecule and confirming its solution-state conformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental and theoretical studies focusing specifically on the UV-Vis spectrum of this compound are not prominently featured in the available research.
Computational simulation of UV-Vis spectra is generally performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in an experimental UV-Vis spectrum. researchgate.net A typical computational workflow would involve first obtaining the optimized ground-state geometry of this compound using DFT. Subsequently, TD-DFT calculations would be performed to predict the electronic transitions, often considering the solvent effects to better match experimental conditions. Comparing the calculated absorption maxima (λmax) with an experimental spectrum would help in understanding the electronic structure and the nature of the electronic transitions (e.g., n → π* or π → π*) within the molecule.
Emerging Research Frontiers and Future Directions for Cycloserine Diketopiperazine
Rational Design and Synthesis of Advanced Diketopiperazine Analogues
The rigid and stable six-membered ring of diketopiperazines (DKPs) makes them an attractive scaffold for drug discovery. mdpi.com This structure provides enhanced enzymatic stability and cell permeability compared to linear peptides. mdpi.commdpi.com Researchers are actively engaged in the rational design and synthesis of novel DKP derivatives to explore and optimize their therapeutic potential. cofc.edumdpi.com
One approach involves the creation of combinatorial libraries of DKP analogues to screen for specific biological activities. researchgate.netedelris.com For instance, the synthesis of 2,5-diketopiperazine derivatives has led to the discovery of potent and selective inhibitors of histone deacetylase 6 (HDAC6), a target in cancer therapy. cofc.edu Molecular modeling and computational simulations are instrumental in this process, helping to predict the binding affinity of designed analogues to their biological targets and to rationalize structure-activity relationships. cofc.edursc.org
The synthesis of these advanced analogues often involves multi-step chemical processes. For example, a general method for synthesizing 1,4-disubstituted-2,5-diketopiperazines has been developed, allowing for the introduction of various functional groups to modulate the biological and pharmacological properties of the DKP core. mdpi.com The strategic N-acylation and subsequent modifications of the diketopiperazine ring are key steps in creating a diverse range of analogues for biological evaluation. mdpi.com
| Analogues | Synthetic Approach | Potential Application |
| HDAC6 Inhibitors | Synthesis of derivatives with a 2,5-diketopiperazine skeleton. cofc.edu | Cancer Therapy. cofc.edu |
| Anti-Influenza Agents | Synthesis of 1,3-disubstituted 2,5-diketopiperazine derivatives. mdpi.com | Antiviral Treatment. mdpi.com |
| Neuroprotective Agents | Design of L-Dopa-containing diketopiperazines. kth.se | Treatment of neurodegenerative diseases. kth.se |
Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of diketopiperazines in nature is primarily accomplished by two types of enzymes: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.org These enzymes often work in concert with a suite of tailoring enzymes, such as oxidoreductases, methyltransferases, and cytochrome P450s, which modify the basic DKP scaffold to produce a vast diversity of natural products with a wide range of biological activities. rsc.org
A key area of emerging research is the discovery and characterization of novel biosynthetic gene clusters responsible for producing unique DKP structures. For example, genome mining and heterologous expression have been used to identify a gene cluster in Aspergillus aculeatus that synthesizes a novel DKP called aspkyncin, which incorporates the non-proteinogenic amino acid L-kynurenine. mdpi.com This study also led to the discovery of a novel L-alanine N-methyltransferase, highlighting the potential for finding new enzymatic functions within these pathways. mdpi.com
Understanding the biosynthetic pathways of complex DKPs, such as bicyclomycin, which is a potent inhibitor of the bacterial transcription termination factor Rho, provides a model for studying pathway evolution and the generation of chemical diversity. rsc.org The characterization of the enzymes involved in these pathways, like the PLP-dependent aminotransferase ForI from the formycin biosynthetic pathway, can reveal unexpected chemical reactions. cardiff.ac.uknih.govrsc.org
In-Depth Mechanistic Elucidation of Biological Activities
While D-cycloserine is known to inhibit key enzymes in bacterial cell wall synthesis, such as alanine (B10760859) racemase and D-alanine:D-alanine ligase, the biological activities of its diketopiperazine dimer are less understood but are an active area of investigation. patsnap.comresearchgate.net It is known that cycloserine diketopiperazine can spontaneously form in solutions of cycloserine. nih.govcardiff.ac.uk
Recent studies have revealed unexpected interactions between cycloserine and its dimer with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. For instance, the enzyme ForI, when incubated with either D- or L-cycloserine, was found to form a novel PMP–diketopiperazine adduct, rather than the expected PMP–isoxazole (B147169). cardiff.ac.uknih.govrsc.org This discovery suggests a previously unknown chemical reactivity for cycloserine and its dimer, opening new avenues for understanding its mechanism of action and for the design of novel enzyme inhibitors. cardiff.ac.uknih.govrsc.org The formation of this adduct was confirmed through mass spectrometry and X-ray crystallography, which revealed the detailed interactions within the enzyme's active site. researchgate.net
Furthermore, this compound has been shown to react with α-ketoacids, such as pyruvate (B1213749), to form stable oximes. nih.gov This reactivity suggests that the biological effects of cycloserine solutions may not be solely due to the monomer's action on PLP-dependent enzymes but could also involve the depletion of important metabolites by the diketopiperazine dimer. nih.gov The anti-proliferative activities of some diketopiperazine derivatives have been linked to their ability to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy. rsc.org
| Biological Target/Activity | Mechanism of Action | Experimental Evidence |
| PLP-dependent enzymes (e.g., ForI) | Formation of a novel PMP–diketopiperazine adduct. cardiff.ac.uknih.govrsc.org | Mass spectrometry, X-ray crystallography. researchgate.net |
| α-ketoacids (e.g., pyruvate) | Formation of stable oximes. nih.gov | 1H NMR spectroscopy, mass spectrometry. nih.gov |
| Tubulin polymerization | Inhibition of microtubule assembly. rsc.org | Tubulin polymerization and immunofluorescence assays. rsc.org |
| Mycobacterium tuberculosis | Inhibition of alanine racemase and D-alanine:D-alanine ligase by the monomer. patsnap.com | Minimum inhibitory concentration (MIC) studies. acs.org |
Development of this compound as Chemical Probes for Biological Systems
The unique reactivity of cycloserine and its diketopiperazine dimer makes them promising candidates for the development of chemical probes to study biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and the ability of cycloserine to form covalent adducts with specific enzymes is a key feature for such applications. acs.org
The formation of the PMP–diketopiperazine adduct with PLP-dependent enzymes suggests that derivatives of this compound could be designed as activity-based probes to profile this important class of enzymes. cardiff.ac.ukacs.org These probes could be used to identify new enzyme targets, study enzyme function, and screen for novel inhibitors.
Moreover, the ability of some diketopiperazines to cross the blood-brain barrier opens up possibilities for developing probes to study neurological processes. collectionscanada.gc.ca For example, cyclic dipeptides have been designed to translocate metal ions like copper across the blood-brain barrier, which could be useful for studying the role of metal dysregulation in neurological disorders. collectionscanada.gc.ca The development of DKP-based probes could provide valuable tools for understanding complex biological systems and for the discovery of new therapeutic agents. core.ac.uk
Q & A
Basic: What analytical techniques are most effective for characterizing cycloserine diketopiperazine's structure and degradation pathways?
Methodological Answer:
¹H-NMR spectroscopy is a primary tool for monitoring cycloserine degradation into diketopiperazine under acidic conditions. For example, cycloserine in DMSO-d₆ with acetic acid degrades almost completely within 48 hours, forming diketopiperazine intermediates detected via characteristic proton shifts (e.g., resonances at δ 3.8–4.2 ppm for diketopiperazine protons) . Infrared (IR) spectroscopy, particularly IRMPD (infrared multiple photon dissociation), complements NMR by identifying carbonyl stretching modes (e.g., 1660 cm⁻¹ and 1590 cm⁻¹ for diketopiperazine rings) and distinguishing them from oxazolone structures . Gas-phase hydrogen-deuterium (H/D) exchange experiments further resolve structural populations, such as mixtures of diketopiperazine and oxazolone ions in peptide fragmentation .
Basic: How can researchers minimize unintended diketopiperazine formation during peptide synthesis involving cycloserine?
Methodological Answer:
Diketopiperazine formation is suppressed by optimizing resin selection and reaction conditions. For example, Fmoc-Pro-Wang resin with CEM-developed methodologies avoids diketopiperazine by stabilizing C-terminal proline residues during solid-phase synthesis. Avoiding prolonged acidic conditions (e.g., TFA cleavage) and using low-temperature protocols further mitigate cyclization . Monitoring reaction kinetics via HPLC or LC-MS ensures early detection of diketopiperazine byproducts .
Basic: What biological roles have been identified for cycloserine-derived diketopiperazines in microbial systems?
Methodological Answer:
Cycloserine diketopiperazines exhibit antimicrobial and enzyme-modulating properties. In Bacillus subtilis, CYP134A1 cytochrome P450 oxidizes diketopiperazines (e.g., cyclo-L-leucyl-L-leucyl) into pulcherriminic acid, a precursor for iron-chelating agents . In mycobacterial systems, cycloserine-derived diketopiperazines form adducts with pyridoxal phosphate (PLP) enzymes, disrupting amino acid metabolism and offering insights into anti-tuberculosis mechanisms .
Advanced: How do reaction conditions (pH, temperature, and solvent) influence cycloserine’s degradation kinetics and diketopiperazine stability?
Methodological Answer:
Cycloserine degradation follows pH-dependent kinetics. At pH 6 and 25°C, its half-life is ~10 hours, but under crystallization conditions (pH 8, 41°C), stability increases to ~41,000 hours . Acidic conditions accelerate diketopiperazine formation, while alkaline environments promote further degradation into dimethylene diketopiperazine. Solvent polarity also affects cyclization rates; DMSO stabilizes intermediates, whereas aqueous buffers favor hydrolysis . Researchers should optimize conditions using kinetic modeling and real-time monitoring (e.g., inline NMR or Raman spectroscopy).
Advanced: What factors determine the competitive formation of diketopiperazine versus oxazolone structures during peptide fragmentation?
Methodological Answer:
Residue identity and collision energy govern structural outcomes. Histidine-containing peptides (e.g., HA, AH) form mixed diketopiperazine-oxazolone populations due to basic side chains stabilizing protonated diketopiperazine rings . Proline residues favor diketopiperazine via cis-amide bond stabilization . Increasing collision energy shifts populations toward oxazolone due to entropic favorability of five-membered rings, despite diketopiperazine’s lower enthalpy (ΔH ~51.5 kJ/mol) . Computational modeling (e.g., density functional theory) predicts transition states, while IRMPD spectroscopy quantifies structural ratios .
Advanced: How do diketopiperazines interact with cytochrome P450 enzymes, and what are the implications for biocatalysis?
Methodological Answer:
CYP134A1 binds hydrophobic diketopiperazines (e.g., cyclo-L-leucyl-L-leucyl) with ~24.5 μM affinity, catalyzing multi-step oxidations. Structural flexibility in the B-B₂ substrate loop enables diverse oxidation pathways (e.g., hydroxylation vs. epoxidation) . Diketopiperazine dimers from marine fungi show enhanced binding to pharmacologically relevant receptors, suggesting applications in designing enzyme inhibitors or biosynthetic precursors . Protein engineering (e.g., substrate-permissive diketopiperazine prenyltransferases) enables cascade biocatalysis for complex natural products .
Advanced: What computational strategies predict this compound’s reactivity and crystallographic packing?
Methodological Answer:
Quantum mechanical calculations (e.g., Gaussian theory) model IR and Raman spectra to validate diketopiperazine conformers . Monte Carlo simulated annealing (SAMC) predicts crystalline packing by optimizing hydrogen-bond geometries, as demonstrated for diketopiperazine derivatives like C5DKP and Me₄DKP . QSAR models incorporating hydrophobic interaction descriptors (e.g., GlideXP scores) guide the design of halogenated diketopiperazines with enhanced antibacterial activity .
Advanced: How do structural modifications (e.g., halogenation, dimerization) alter diketopiperazine bioactivity?
Methodological Answer:
Halogenation at C3 or C11 positions increases antibacterial potency against Staphylococcus aureus by enhancing hydrophobic interactions with dehydrosqualene synthase . Dimerization via unsymmetrical linkages (e.g., marine-derived dimers) improves binding to cancer-related receptors (e.g., epidermal growth factor) by concentrating pharmacophores near target sites . Oxidation studies using bis(pyridine)silver permanganate reveal regioselectivity patterns, with tert-butyl groups favoring dihydroxylation at C11/C15 positions .
Key Contradictions and Considerations
- Degradation Kinetics: reports rapid diketopiperazine formation under acidic conditions, while highlights extreme stability in alkaline environments. Researchers must calibrate pH and temperature for desired reaction outcomes.
- Structural Assignments: IRMPD spectra in and suggest overlapping oxazolone/diketopiperazine signals, necessitating complementary techniques like H/D exchange for unambiguous assignments.
- Enzyme Interactions: CYP134A1’s substrate promiscuity ( ) contrasts with strict PLP-dependent adduct formation in mycobacterial enzymes ( ), indicating divergent evolutionary adaptations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
